molecular formula C7H6N4O B13123663 6-(1H-Imidazol-4-yl)pyrimidin-4(1H)-one

6-(1H-Imidazol-4-yl)pyrimidin-4(1H)-one

Katalognummer: B13123663
Molekulargewicht: 162.15 g/mol
InChI-Schlüssel: VMPKTLHUBOSTSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(1H-Imidazol-4-yl)pyrimidin-4(1H)-one is a heterocyclic compound that features both imidazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities. The presence of both imidazole and pyrimidine moieties in its structure makes it a versatile scaffold for the development of various pharmacologically active agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-Imidazol-4-yl)pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1H-imidazole-5-carboxamide with formamide under high-temperature conditions to form the desired pyrimidinone structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

6-(1H-Imidazol-4-yl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyrimidine rings .

Wissenschaftliche Forschungsanwendungen

6-(1H-Imidazol-4-yl)pyrimidin-4(1H)-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-(1H-Imidazol-4-yl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(1H-Imidazol-4-yl)pyrimidin-4(1H)-one
  • 4-(1H-Imidazol-4-yl)pyrimidin-2(1H)-one
  • 6-(1H-Imidazol-2-yl)pyrimidin-4(1H)-one

Uniqueness

6-(1H-Imidazol-4-yl)pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for various biological targets. This uniqueness makes it a valuable compound for the development of new therapeutic agents with specific biological activities .

Eigenschaften

Molekularformel

C7H6N4O

Molekulargewicht

162.15 g/mol

IUPAC-Name

4-(1H-imidazol-5-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C7H6N4O/c12-7-1-5(10-4-11-7)6-2-8-3-9-6/h1-4H,(H,8,9)(H,10,11,12)

InChI-Schlüssel

VMPKTLHUBOSTSG-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=CNC1=O)C2=CN=CN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.